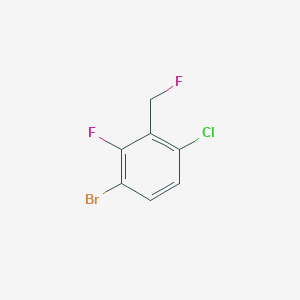

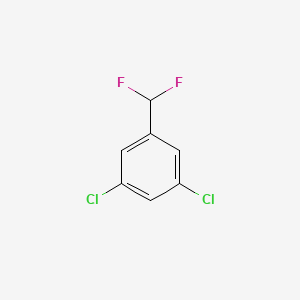

![molecular formula C21H22FN3O5S B2985339 ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448075-74-8](/img/structure/B2985339.png)

ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Azetidines, on the other hand, are four-membered heterocycles that have been used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of thiazoles often involves the reaction of α-haloketones with thioamides . Azetidines can be synthesized via the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Azetidines, on the other hand, are four-membered heterocycles containing three carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Aminothiazole derivatives have been studied for their potential as antimicrobial agents. They have shown promising results against multidrug-resistant strains of bacteria and fungi. For instance, certain derivatives have demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, as well as antifungal potential against Candida glabrata and Candida albicans .

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially inhibit bacterial cell wall synthesis, making it a promising candidate for antibacterial therapy .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in the production of peptidoglycan and, consequently, bacterial cell wall synthesis .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of bacterial cell walls . This disruption can lead to bacterial cell death, as the cell wall provides structural integrity and protection against the external environment .

Pharmacokinetics

The compound’s effectiveness against bacterial strains suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use

Result of Action

The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c1-2-29-20(28)13-7-8-16-18(13)23-21(31-16)24-19(27)12-9-25(10-12)17(26)11-30-15-6-4-3-5-14(15)22/h3-6,12-13H,2,7-11H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZVWZSYJNAEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2985258.png)

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)

![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)

![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)